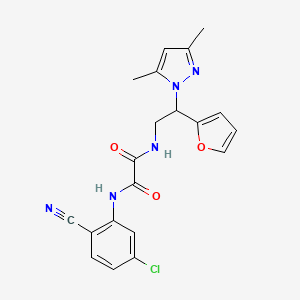
N1-(5-chloro-2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5-chloro-2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H18ClN5O3 and its molecular weight is 411.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(5-chloro-2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural elements:
- Chloro-substituted phenyl ring : Enhances reactivity.
- Cyano group : Increases biological interactions.
- Oxalamide functional group : Known for diverse biological activities.
The molecular formula is C23H26ClN5O2, with a molecular weight of 439.9 g/mol .
This compound acts primarily as an enzyme inhibitor. It has shown promise in inhibiting kinases, which are crucial in regulating cell cycles and signal transduction pathways. This inhibition may disrupt uncontrolled cell division, making it a candidate for cancer therapeutics .
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The inhibition of specific kinases can lead to reduced proliferation of cancer cells. For instance, studies have demonstrated that related oxalamides can effectively inhibit tumor growth in vitro and in vivo models .
Antiparasitic Properties
Preliminary studies suggest that this compound may also possess antiparasitic properties. The exact mechanisms remain under investigation, but the structural features that enhance its reactivity could contribute to its effectiveness against various parasites .
Cytoprotective Effects
In related studies on similar compounds, it was found that they could protect against DNA and mitochondrial damage induced by carcinogens. This protective effect was mediated by reducing nitrosative stress and enhancing cellular antioxidant levels . Such findings imply that this compound might also offer cytoprotective benefits.
Research Findings
A summary of relevant studies is presented below:
Case Studies
Several case studies have explored the biological activities of compounds within the same class as this compound:
- Cancer Cell Line Studies : A series of experiments demonstrated that oxalamide derivatives could reduce the viability of various cancer cell lines by inducing apoptosis through kinase inhibition.
- Antiparasitic Efficacy : In vitro studies showed that certain oxalamides exhibited potent activity against parasitic infections, suggesting a broader application for these compounds beyond oncology.
科学研究应用
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies suggest that compounds with similar structural features can inhibit the growth of pathogens, indicating potential applications in treating infections .
Enzyme Inhibition
The compound may act as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit lipoxygenase enzymes, which play a role in inflammatory processes .
Anticancer Activity
Preliminary studies have shown that N1-(5-chloro-2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide may possess anticancer properties . In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead structure for the development of new therapeutics. Its ability to interact with specific biological targets makes it valuable for designing drugs aimed at treating infections and inflammatory diseases.
Agricultural Sciences
The antimicrobial properties of this compound may also extend to agricultural applications. Its efficacy against plant pathogens could be explored for developing new agrochemicals to protect crops from diseases .
Case Study 1: Antimicrobial Efficacy
In one study, derivatives of the compound were tested against a panel of bacterial strains including E. coli and S. aureus. The results demonstrated that certain modifications to the structure enhanced antimicrobial potency, suggesting avenues for optimizing efficacy through chemical modifications .
Case Study 2: Anticancer Screening
Another study focused on the anticancer potential of this compound against various cancer cell lines such as SNB-19 and OVCAR-8. The findings indicated a significant reduction in cell viability at specific concentrations, warranting further exploration into its mechanisms of action and potential as an anticancer agent .
属性
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-12-8-13(2)26(25-12)17(18-4-3-7-29-18)11-23-19(27)20(28)24-16-9-15(21)6-5-14(16)10-22/h3-9,17H,11H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMVBFVMLQQLLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













